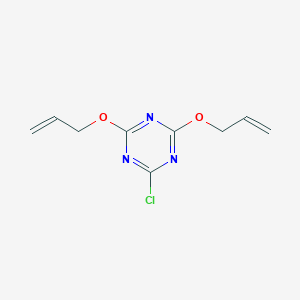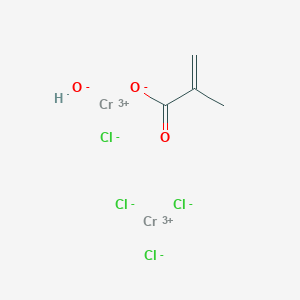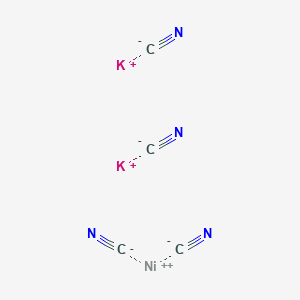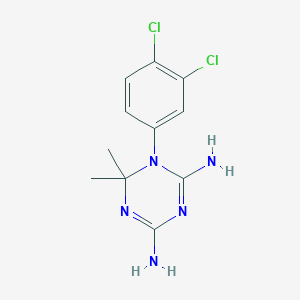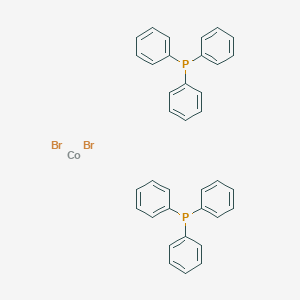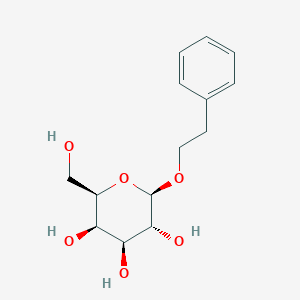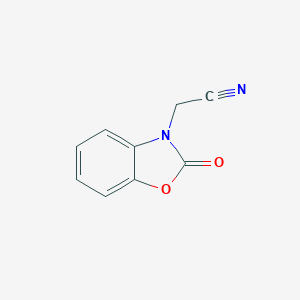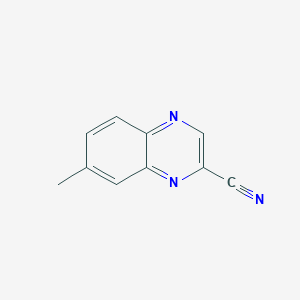
7-Methylquinoxaline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has a variety of potential applications in the fields of pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 7-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
7-Methylquinoxaline-2-carbonitrile has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methylquinoxaline-2-carbonitrile in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 7-Methylquinoxaline-2-carbonitrile. One area of interest is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and delivery method. Another potential area of research is its use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, research on its potential as an antibacterial agent may be of interest, as it has been shown to inhibit the growth of certain bacteria.
Synthesemethoden
The synthesis of 7-Methylquinoxaline-2-carbonitrile can be achieved through a variety of methods. One of the most common methods is the condensation of 2-cyanophenylboronic acid with 2-bromo-7-methylquinoxaline in the presence of a palladium catalyst. This method has been shown to be highly effective, with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
7-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
14334-17-9 |
|---|---|
Produktname |
7-Methylquinoxaline-2-carbonitrile |
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
7-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3 |
InChI-Schlüssel |
BKQRDKUXCCSODY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN=C2C=C1)C#N |
Kanonische SMILES |
CC1=CC2=NC(=CN=C2C=C1)C#N |
Synonyme |
2-Quinoxalinecarbonitrile, 7-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)


